1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride
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Overview
Description
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO It is characterized by the presence of trifluoromethyl, methylamino, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amines .
Scientific Research Applications
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the methylamino group.
1,1,1-Trifluoro-2-propanol: Another related compound with a simpler structure.
2-Trifluoromethyl-2-propanol: Shares the trifluoromethyl group but differs in other functional groups
Uniqueness
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is unique due to the combination of trifluoromethyl, methylamino, and hydroxyl groups in its structure.
Properties
CAS No. |
2758004-16-7 |
---|---|
Molecular Formula |
C5H11ClF3NO |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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